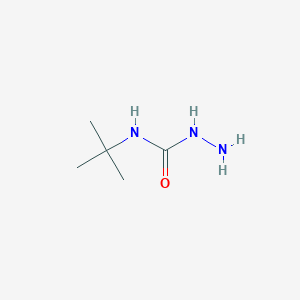

4-T-butylsemicarbazide

Description

Properties

CAS No. |

74255-46-2 |

|---|---|

Molecular Formula |

C5H13N3O |

Molecular Weight |

131.18 g/mol |

IUPAC Name |

1-amino-3-tert-butylurea |

InChI |

InChI=1S/C5H13N3O/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9) |

InChI Key |

RQRLGHDOAMWLLQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)NN |

Canonical SMILES |

CC(C)(C)NC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 T Butylsemicarbazide and Analogues

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the 4-substituted semicarbazide (B1199961) scaffold efficiently, often through multi-step sequences performed in a single reaction vessel. These approaches are valued for their practicality and applicability to a diverse range of starting materials.

One-Pot Protocols for 4-Substituted Semicarbazides

A particularly effective method for generating 4-mono- and disubstituted semicarbazides is through a one-pot, two-step protocol. rsc.orgrsc.org This approach has been successfully used to create extensive libraries of these compounds in good yield and purity on a large scale. rsc.orgresearchgate.netrsc.org The general strategy involves the in situ formation of a carbamate (B1207046) intermediate from an amine, which is then reacted with hydrazine (B178648) without isolation. rsc.orgrsc.org

The initial step in the one-pot synthesis is the formation of a carbamate intermediate. rsc.org This is typically achieved by reacting a primary or secondary amine with a suitable carbonate or chloroformate. researchgate.net For instance, bis(2,2,2-trifluoroethyl) carbonate is effective for reacting with alkyl amines, while the more reactive 2,2,2-trifluoroethylchloroformate is used for less nucleophilic aryl amines. rsc.orgrsc.org The reaction is generally conducted at 0°C in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine. rsc.org

The choice of the carbamate precursor is critical. While N-substituted carbamoyl (B1232498) chlorides can be used, they are often derived from toxic phosgene (B1210022) or triphosgene. rsc.org Similarly, common precursors like ethyl or phenyl carbamates can lead to the formation of symmetrical ureas as side products. rsc.org The use of 2,2,2-trifluoroethyl carbamates offers a significant advantage due to their moderate reactivity, which prevents the formation of these unwanted symmetrical ureas during the carbamate synthesis step. rsc.org Other systems, such as reacting aniline (B41778) derivatives with ethyl chloroformate, have also been employed to generate carbamate intermediates for subsequent reactions. organic-chemistry.orgthieme-connect.com

Following the formation of the crude carbamate, the solvent and excess reagents are removed under reduced pressure. rsc.org An alcoholic solution of hydrazine hydrate (B1144303) is then added, and the mixture is heated under reflux for approximately 1.5 to 2 hours. rsc.org The high nucleophilicity of hydrazine enables a direct and efficient interaction with the carbamate intermediate to yield the desired 4-substituted semicarbazide. rsc.org

Reaction optimization is crucial for achieving high yields and purity. For carbamates derived from secondary amines, careful monitoring of the reaction, often by 1H NMR, is necessary to prevent the formation of symmetrical by-products like carbonohydrazide. rsc.org The amount of hydrazine hydrate may also be adjusted; for example, a larger excess is typically used for aryl-derived carbamates compared to alkyl-derived ones to drive the reaction to completion. rsc.org In many cases, the resulting semicarbazide product precipitates from the solution upon cooling, allowing for easy separation by filtration. rsc.org

| Starting Amine | Product (4-Substituted Semicarbazide) | Yield (%) |

|---|---|---|

| Butylamine | 4-Butyl semicarbazide | 85 |

| Aniline | 4-Phenyl semicarbazide | 80 |

| Pyrrolidine | 4,4-(1,4-Butanediyl)semicarbazide | 75 |

| 4-Fluoroaniline | 4-(4-Fluorophenyl)semicarbazide | 78 |

| tert-Butylamine | 4-tert-Butylsemicarbazide | N/A |

Condensation Reactions for 1,4-Disubstituted Semicarbazides

For the synthesis of more complex analogues, specifically 1,4-disubstituted semicarbazides, condensation reactions provide a direct route. These methods involve joining two different substituted fragments to construct the final molecule.

A key method for synthesizing 1,4-disubstituted semicarbazides is the condensation of an acylhydrazine (also known as a hydrazide) with an isocyanate. researchgate.net This reaction forms the semicarbazide backbone by creating a new bond between the nitrogen of the isocyanate and the unsubstituted nitrogen of the acylhydrazine. For example, various 1,4-disubstituted semicarbazides have been prepared by reacting different hydrazides, such as cinnamic acid hydrazide or benzoic acid hydrazide, with phenyl isocyanate. researchgate.net

A related approach can be used to form thiosemicarbazide (B42300) analogues. For instance, a hydrazinecarboximidamide, which is an analogue of a semicarbazone, was synthesized through the S-methylation of a substituted thiourea, followed by displacement with hydrazine and subsequent condensation with an aldehyde. nih.gov This highlights the utility of isocyanate and thioisocyanate precursors in building diverse semicarbazide and related scaffolds.

| Acylhydrazine Precursor | Isocyanate | Resulting 1,4-Disubstituted Semicarbazide |

|---|---|---|

| Cinnamic acid hydrazide | Phenyl isocyanate | 1-Cinnamoyl-4-phenyl semicarbazide |

| Oleic acid hydrazide | Phenyl isocyanate | 1-Oleyl-4-phenyl semicarbazide |

| Citric acid hydrazide | Phenyl isocyanate | 1,1',1''-Tricitryl-4,4',4''-triphenyl semicarbazide |

| Benzoic acid hydrazide | Phenyl isocyanate | 1-Benzoyl-4-phenyl semicarbazide |

Indirect and Derivative-Based Synthesis

Indirect methods are particularly valuable for the synthesis of 2-alkylsemicarbazides, where direct alkylation of the N2 position of semicarbazide is challenging due to the higher nucleophilicity of the N1 and N4 positions. These methods often involve the formation of a semicarbazide derivative, followed by modification to introduce the desired alkyl group at the N2 position.

Approaches to 2-Alkylsemicarbazides (General Semicarbazide Backbone)

One of the established methods for synthesizing 2-alkylsemicarbazides involves a two-step sequence starting from N-alkylureas. mdpi.comsciforum.net The first step is the nitrosonation of the N-alkylurea, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) or its anhydride. This reaction yields an N-alkyl-N-nitrosourea.

The subsequent step is the reduction of the nitroso group. Various reducing agents can be employed for this transformation, including zinc dust in aqueous acetic acid or catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. mdpi.comsciforum.net Electrochemical methods have also been utilized for this reduction. mdpi.comsciforum.net

Another common approach to the 2-alkylsemicarbazide framework is the carbamoylation of monosubstituted hydrazines. mdpi.comsciforum.net In this method, an alkylhydrazine is treated with a carbamoylating agent to introduce the carbamoyl group (-CONH2).

Several reagents can be used for this purpose. Trimethylsilyl isocyanate is a frequently used carbamoylating agent. mdpi.comgoogle.comsciforum.net Other options include urea (B33335) and cyanic acid, the latter often generated in situ from the reaction of a metal cyanate (B1221674) with a Brønsted acid. mdpi.comsciforum.net

A versatile and efficient strategy for the synthesis of 2-alkylsemicarbazides involves the selective N2-alkylation of semicarbazones. mdpi.comarkat-usa.orgresearchgate.net This method circumvents the issue of non-selective alkylation of the parent semicarbazide. The general approach involves the formation of a semicarbazone, followed by deprotonation and alkylation at the N2 position, and finally, hydrolysis to release the desired 2-alkylsemicarbazide.

The key step in this methodology is the selective deprotonation of the N2 proton of the semicarbazone, followed by reaction with an alkylating agent. The choice of base and solvent is critical for achieving high selectivity and yield. Sodium hydride (NaH) in acetonitrile (B52724) (MeCN) has been found to be a particularly effective combination for the complete and selective deprotonation of various semicarbazones. mdpi.comarkat-usa.orgresearchgate.net Other base/solvent systems that have been explored include potassium carbonate in DMF and sodium amide in dioxane. sciforum.netarkat-usa.org

Once the conjugate base of the semicarbazone is formed, it is treated with an appropriate alkylating reagent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or dimethyl sulfate. mdpi.comarkat-usa.orgresearchgate.net This results in the formation of the N2-alkylated semicarbazone. The final step involves the hydrolysis of the N2-alkylated semicarbazone, typically under mild acidic conditions, to yield the target 2-alkylsemicarbazide, often as its hydrochloride salt. mdpi.comarkat-usa.orgresearchgate.net

Table 1: Alkylating Reagents and Bases in Semicarbazone N2-Alkylation

| Alkylating Reagent | Base | Solvent | Reference |

| Methyl Iodide | Sodium Hydride | Acetonitrile | mdpi.com |

| Ethyl Bromide | Sodium Hydride | Acetonitrile | google.com |

| Dimethyl Sulfate | Sodium Hydride | Acetonitrile | mdpi.com |

| Alkyl Bromides | Sodium Hydride | Acetonitrile | arkat-usa.org |

| 3-[4-(3-chlorophenyl)piperazin-1-yl]propyl chloride | Sodium Amide | 1,4-Dioxane | arkat-usa.org |

N-Alkylation of Semicarbazones for Selective N2-Substitution

Hydrolytic Cleavage Post-Alkylation

The synthesis of 2-alkylsemicarbazides can be efficiently achieved through a process involving the N2-alkylation of a protected semicarbazone followed by hydrolytic cleavage. mdpi.comarkat-usa.org This strategy typically begins with the protection of the N1-amino group of semicarbazide by forming a semicarbazone, often with a simple ketone like acetone (B3395972). mdpi.com This protection serves to decrease the nucleophilicity of the N1 nitrogen and increase the acidity of the N2-hydrogen, thereby directing alkylation to the N2 position. mdpi.com

The selective N2-alkylation is carried out by deprotonating the semicarbazone with a strong base, such as sodium hydride (NaH), in an appropriate solvent like acetonitrile (MeCN). mdpi.comarkat-usa.org The resulting conjugate base is then treated with an alkylating agent. mdpi.comarkat-usa.org For instance, the reaction of acetone semicarbazone's conjugate base with various alkyl halides leads to the corresponding acetone 2-alkylsemicarbazones. mdpi.com

The final and crucial step is the hydrolytic cleavage of the protective group to yield the desired 2-alkylsemicarbazide. This is often accomplished under mild acidic conditions. For example, heating the acetone 2-alkylsemicarbazones with hydrochloric acid effectively removes the acetone group, affording the target 2-alkylsemicarbazides in good yields. mdpi.comarkat-usa.org This method has been demonstrated to be a general and convenient route for preparing a range of 2-alkylsemicarbazides. mdpi.comresearchgate.net

A specific example of this approach involved the deprotonation of benzaldehyde (B42025) semicarbazone with sodium amide (NaNH₂) followed by alkylation and subsequent hydrolysis to yield 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-yl}semicarbazide. mdpi.comarkat-usa.org However, the use of hydrolytically labile semicarbazones derived from aliphatic ketones is often preferred to avoid the harsh conditions sometimes required for the cleavage of aromatic aldehyde semicarbazones. mdpi.com

Table 1: Synthesis of 2-Alkylsemicarbazide Hydrochlorides via Alkylation of Acetone Semicarbazone and Subsequent Hydrolysis

| Entry | Alkylating Reagent | Product | Yield (%) |

| 1 | (MeO)₂SO₂ | 2-Methylsemicarbazide hydrochloride | 72 |

| 2 | EtBr | 2-Ethylsemicarbazide hydrochloride | 71 |

| 3 | n-PrBr | 2-Propylsemicarbazide hydrochloride | 68 |

| 4 | n-BuBr | 2-Butylsemicarbazide hydrochloride | 59 |

| 5 | BnBr | 2-Benzylsemicarbazide hydrochloride | 60 |

| 6 | n-C₈H₁₇Br | 2-Octylsemicarbazide hydrochloride | 58 |

| Data sourced from Fesenko, et al. (2019). researchgate.net |

Synthesis of Specific 4-T-butylsemicarbazide Derivatives

The synthesis of specific derivatives of this compound can be achieved through various targeted strategies, including the use of carbodiimides and incorporation into larger, more complex molecular frameworks.

While direct synthesis of this compound from N-tert-butyl-N'-(dimethylamino)carbodiimide is not explicitly detailed in the provided context, the synthesis of 4-substituted semicarbazides often involves the reaction of a substituted hydrazine with an isocyanate or a precursor that generates an isocyanate in situ. researchgate.net Carbodiimides are known to react with amines to form ureas, and their reaction with hydrazine derivatives could potentially lead to semicarbazide structures.

A general and facile one-pot synthesis for 4-substituted semicarbazides utilizes carbamates, which can be prepared from amines. rsc.org This two-step approach involves the in-situ preparation of a carbamate from an amine, followed by its reaction with hydrazine. rsc.org For example, alkyl amines can react with bis(2,2,2-trifluoroethyl) carbonate in the presence of a base to form the corresponding carbamate, which then reacts with hydrazine hydrate under reflux to yield the 4-alkyl-substituted semicarbazide. rsc.org This method has been successfully applied to a diverse range of primary and secondary alkyl and aryl amines, producing the desired semicarbazides in moderate to good yields. rsc.org

The functionalization of complex molecules like tetracycline (B611298) with semicarbazide moieties represents a significant area of medicinal chemistry research. The synthesis of 9-substituted tetracycline derivatives has been accomplished through modified Stille coupling conditions. nih.gov This involves the reaction of C9 diazonium tetrafluoroborate (B81430) tetracycline salts with organotin reagents. nih.gov While this specific study does not detail the direct attachment of a this compound group, the methodologies for modifying the tetracycline scaffold at various positions are well-established.

The synthesis of novel 1-acyl-4-substituted semicarbazide derivatives has been reported, demonstrating the versatility of the semicarbazide group in creating complex bioactive molecules. tandfonline.commdpi.com For instance, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides were synthesized by reacting the corresponding nicotinohydrazide with various isocyanates. mdpi.com This highlights a common strategy where a hydrazide derivative of a complex core structure is reacted with an isocyanate (such as tert-butyl isocyanate) to introduce the 4-substituted semicarbazide functionality.

Reaction Mechanisms and Kinetics Involving 4 T Butylsemicarbazide

Intramolecular Dynamics and Conformational Analysis

The internal movements within the 4-T-butylsemicarbazide framework, particularly the rotation around its single bonds, are crucial for understanding its three-dimensional structure and reactivity. These dynamics are especially pronounced in sterically hindered analogs.

Hindered Rotation Processes in 1,1-Disubstituted Analogs (e.g., 1,1-dibenzyl-4-tert-butylsemicarbazide)

In similar sterically crowded systems, such as N,N'-disubstituted ureas, the rotation around the C-N bonds is a key factor in determining the molecule's conformation. For instance, studies on N,N'-diphenylurea and its N,N'-dimethyl-N,N'-diphenylurea analog have shown that substitution on the nitrogen atoms significantly alters the preferred conformations. nih.gov In the case of 1,1-dibenzyl-4-tert-butylsemicarbazide, the large volume of the benzyl and tert-butyl groups would likely lead to a high energy barrier for rotation, resulting in distinct, stable conformers that would be observable, for example, by variable temperature NMR spectroscopy.

Energy Barrier Determinations for Rotational Isomerism

The energy barriers for rotational isomerism in semicarbazides and related ureas are influenced by the nature of the substituents on the nitrogen atoms. Computational studies on a series of alkyl- and phenyl-substituted ureas have determined the potential energy surfaces for rotation around the N-C(sp3), N-C(aryl), and C(sp2)-N bonds.

For alkylureas, the rotation about the C(sp2)-N bond is slightly more hindered than in the unsubstituted urea (B33335) molecule, with energy barriers in the range of 8.6-9.4 kcal/mol. researchgate.net The barrier to rotation for a tert-butyl group attached to a urea nitrogen has been predicted to be around 4.6 kcal/mol at the MP2 level of theory. researchgate.net These values provide a reasonable estimate for the types of energy barriers that might be expected in this compound and its derivatives. The actual energy barrier for a specific analog like 1,1-dibenzyl-4-tert-butylsemicarbazide would be a composite of the electronic effects and the significant steric repulsion between the bulky substituents.

Table 1: Calculated Rotational Barriers for Substituted Ureas This table is interactive. Click on the headers to sort the data.

| Compound | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| Methylurea | 0.9 | MP2 |

| Ethylurea | 6.2 | MP2 |

| Isopropylurea | 6.0 | MP2 |

| Tert-butylurea | 4.6 | MP2 |

| Phenylurea | 2.4 | MP2 |

Data sourced from computational studies on alkyl- and phenyl-substituted urea derivatives. researchgate.net

Intermolecular Reaction Pathways

The reactions of this compound with other molecules are governed by its ability to participate in electron transfer processes, leading to the formation of various intermediates and final products.

Electron Transfer Mechanisms in Related tert-Butyl-Containing Systems

The tert-butyl group can influence the electronic properties of a molecule, affecting its reactivity in electron transfer reactions. While direct studies on this compound are limited, research on other tert-butyl-containing systems provides a framework for understanding its behavior. For example, the oxidation of phenols containing tert-butyl groups has been studied to understand proton-coupled electron transfer (PCET) reactions.

The cleavage of tert-butyl hydroperoxide can lead to the formation of tert-butyl radicals, which are key intermediates in many oxidation reactions. The oxidation of 2,4,6-tri-tert-butylphenol with tert-butyl hydroperoxide (TBHP) in the presence of an iron catalyst yields exclusively tert-butyl-peroxylated products, indicating the involvement of tert-butylperoxy radicals. chemicalbook.com

Pseudo-First-Order Kinetics in Oxidation-Reduction Reactions

The kinetics of the oxidation of semicarbazide (B1199961) and its derivatives have been investigated with various oxidizing agents. In many cases, when the concentration of one reactant is significantly higher than the other, the reaction can be treated using pseudo-first-order kinetics. This approach simplifies the rate law and facilitates the determination of the rate constant.

For instance, the oxidation of semicarbazide by iodamine-T in an acidic medium follows pseudo-first-order kinetics with respect to the oxidant when the semicarbazide concentration is in large excess. researchgate.net The reaction between tert-butyl bromide and hydroxide ion to yield tert-butyl alcohol is another example that follows first-order kinetics, where the rate depends only on the concentration of the tert-butyl bromide. This type of kinetic behavior is common in reactions where one reactant is present in a much larger concentration, such as the solvent.

Intermediate Species Formation and Detection

In the oxidation reactions of compounds containing a tert-butyl group, the formation of radical intermediates is a common feature. The tert-butyl radical is a relatively stable tertiary radical and its formation and subsequent reactions have been studied extensively. The photolysis of 2,2′-azoisobutane is a known method for generating tert-butyl radicals.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection of radical species. In the cleavage of tert-butyl hydroperoxide by submitochondrial particles, both alkoxyl and methyl radicals have been detected using EPR in conjunction with spin trapping agents. The oxidation of tert-butyl radical with molecular oxygen has been shown to proceed through an energized tert-butyl peroxy adduct, which can then dissociate into isobutene and a hydroperoxyl radical.

Substitution-Controlled Reaction Kinetics

The reaction rate is sensitive to several factors, including the steric environment of both the carbonyl compound and the semicarbazide derivative. The presence of the bulky tertiary-butyl group on the N4 nitrogen of this compound does not directly sterically hinder the attacking N1 nitrogen. However, the steric bulk on the carbonyl reactant can significantly retard the reaction rate. This retardation provides strong evidence that the initial nucleophilic attack is the rate-limiting step. If the subsequent dehydration step were rate-limiting, an acceleration of the rate with increasing steric hindrance might be observed.

The pH of the reaction medium also plays a critical role. The reaction is typically acid-catalyzed. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic nitrogen of the semicarbazide. However, at very low pH, the semicarbazide itself can be protonated at the attacking nitrogen, rendering it non-nucleophilic and thus slowing the reaction. acs.org

Table 1: Factors Influencing the Rate of Semicarbazone Formation

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Steric Hindrance (on carbonyl) | Decreases rate | Hinders the approach of the nucleophilic nitrogen to the carbonyl carbon in the rate-determining step. |

| Electronic Effects (on carbonyl) | Electron-withdrawing groups increase rate | Enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. acs.org |

| pH | Rate is maximal at mildly acidic pH (~5) | Acid catalysis activates the carbonyl group, but excessive acidity deactivates the nucleophile (semicarbazide). |

General Principles of Semicarbazide Reactivity

Role of Nitrogen Nucleophilicity in Reaction Selectivity

Semicarbazide, and its derivatives like this compound, possess three nitrogen atoms. However, only one of these nitrogens acts as the effective nucleophile in the formation of semicarbazones. The selectivity of this reaction is a direct consequence of the differing nucleophilicity of the nitrogen atoms within the molecule.

The structure of semicarbazide can be represented as H₂N¹-N²H-C(=O)-N³H₂.

The two nitrogen atoms attached to the carbonyl group (N² and N³) are significantly less nucleophilic. doubtnut.com

The lone pair of electrons on these nitrogens are delocalized through resonance with the adjacent electron-withdrawing carbonyl group. doubtnut.comlearncbse.in

This resonance stabilization reduces the availability of their lone pairs to participate in a nucleophilic attack.

In contrast, the terminal nitrogen atom (N¹), which is part of a primary amine-like group, is not directly attached to the carbonyl group. Its lone pair of electrons is not involved in resonance and is therefore readily available for nucleophilic attack on an electrophilic center, such as a carbonyl carbon. learncbse.in Consequently, reactions with aldehydes and ketones occur exclusively at this terminal nitrogen, leading to the formation of products with the structure R₂C=N-NH-C(=O)-NH-t-Bu.

Table 2: Nucleophilicity of Nitrogen Atoms in Semicarbazide

| Nitrogen Atom | Position | Electronic Environment | Nucleophilicity |

|---|---|---|---|

| N¹ | Terminal -NH₂ | Not conjugated with C=O | High (Nucleophilic) |

| N² | Central -NH- | Adjacent to C=O | Low (Non-nucleophilic) |

| N³ | Amide -NH₂ | Adjacent to C=O | Low (Non-nucleophilic) |

Mechanistic Insights into Semicarbazide Transformations

The formation of a semicarbazone from an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction. study.comquimicaorganica.org The mechanism proceeds through two main stages under mild acid catalysis.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal N¹ nitrogen atom of the this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This step breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom. A proton transfer then occurs to form a neutral tetrahedral intermediate known as a carbinolamine. acs.org

Dehydration: In the second stage, the carbinolamine intermediate is dehydrated to form the final semicarbazone product. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The elimination of water is driven by the formation of a stable C=N double bond (an imine functionality), with the lone pair on the adjacent nitrogen helping to expel the water molecule. A final deprotonation step yields the neutral semicarbazone. acs.orgstudy.com

All steps in this mechanism are generally reversible. To drive the reaction to completion, it is common to remove the water as it is formed.

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR spectroscopy is a primary method for monitoring the progress of the synthesis of 4-tert-butylsemicarbazide and for the quantitative assessment of its purity. The ¹H NMR spectrum of 4-tert-butylsemicarbazide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the tert-butyl protons, the N-H protons of the hydrazine (B178648) and amide groups, and the amino protons.

Reaction Monitoring: During the synthesis of 4-tert-butylsemicarbazide, for instance, from the reaction of tert-butyl isocyanate with hydrazine, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. By integrating the signals, the conversion rate can be determined at any point during the reaction.

Purity Assessment: The purity of a sample of 4-tert-butylsemicarbazide can be accurately determined using quantitative ¹H NMR (qNMR). This is achieved by comparing the integral of a characteristic proton signal of the analyte with that of a known amount of an internal standard. The protons of the tert-butyl group are particularly well-suited for this purpose due to their sharp singlet signal and high number of equivalent protons (9H), which typically results in a strong, well-resolved peak. Any impurities would likely present their own characteristic signals, allowing for their identification and quantification.

Expected ¹H NMR Data for 4-T-butylsemicarbazide:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.3 | Singlet | 9H |

| -NH- (amide) | Broad singlet | 1H | |

| -NH- (hydrazine) | Broad singlet | 1H | |

| -NH₂ | Broad singlet | 2H | |

| Note: The chemical shifts of N-H protons can be broad and their positions can vary depending on the solvent and concentration. |

Dynamic processes, such as restricted rotation around the C-N and N-N bonds, are common in amides and hydrazines. Variable temperature (VT) ¹H NMR spectroscopy is a powerful technique to study these phenomena. In 4-tert-butylsemicarbazide, rotation around the amide C-N bond and the N-N bond may be slow on the NMR timescale at lower temperatures.

This restricted rotation can lead to the observation of distinct signals for protons that would otherwise be equivalent. For example, the two protons of the -NH₂ group might become diastereotopic and show separate signals. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the two separate signals will broaden and merge into a single, averaged signal. By analyzing the line shapes of the signals at different temperatures, the energy barrier (ΔG‡) for the rotational process can be calculated. Studies on similar semicarbazide (B1199961) derivatives have demonstrated the utility of this technique in determining rotational energy barriers.

¹³C NMR spectroscopy provides crucial information about the carbon framework of 4-tert-butylsemicarbazide. Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show three signals: one for the carbonyl carbon of the semicarbazide moiety, one for the quaternary carbon of the tert-butyl group, and one for the three equivalent methyl carbons of the tert-butyl group. The chemical shifts of these carbons are indicative of their chemical environment.

Expected ¹³C NMR Data for this compound:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C =O (carbonyl) | ~158-162 |

| (C H₃)₃C - (quaternary) | ~50-55 |

| (C H₃)₃C- (methyl) | ~28-32 |

The distinct chemical shifts allow for the unambiguous assignment of each carbon atom, thus confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Fourier-Transform Infrared (FTIR) spectrum of 4-tert-butylsemicarbazide will display characteristic absorption bands corresponding to the various functional groups within the molecule.

N-H Stretching: The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine/amide (-NH-) groups are expected to appear in the region of 3100-3500 cm⁻¹. The -NH₂ group typically shows two bands (symmetric and asymmetric stretching), while the -NH- group shows a single band.

C-H Stretching: The stretching vibrations of the C-H bonds in the tert-butyl group will be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band due to the carbonyl (C=O) stretching vibration is expected in the region of 1640-1680 cm⁻¹. This is a characteristic peak for the amide group.

N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, will give rise to a band around 1550-1620 cm⁻¹.

C-N Stretching: The C-N stretching vibrations are expected in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

A detailed analysis of the FTIR spectrum involves assigning the observed absorption bands to specific vibrational modes of the molecule. This interpretation is often aided by comparison with the spectra of related compounds and by computational vibrational frequency calculations.

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₂ and -NH-) | 3100-3500 | Medium-Strong |

| C-H Stretch (tert-butyl) | 2850-2970 | Medium-Strong |

| C=O Stretch (Amide I) | 1640-1680 | Strong |

| N-H Bend (Amide II) | 1550-1620 | Medium-Strong |

| C-N Stretch | 1200-1400 | Medium |

The precise positions and shapes of these bands can provide further structural information. For instance, hydrogen bonding can cause a broadening and a shift to lower wavenumbers of the N-H and C=O stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying molecules containing chromophores, which are functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. tanta.edu.eg The absorption of this radiation corresponds to the excitation of outer electrons from their ground state to a higher energy, or excited, state. shu.ac.uk

The structure of this compound contains a semicarbazide moiety (H₂N-NH-C(=O)-), which acts as its primary chromophore. This group contains atoms with non-bonding electrons (lone pairs on nitrogen and oxygen) and a pi (π) bond in the carbonyl group (C=O). These features allow for specific types of electronic transitions when the molecule is irradiated with UV light. uzh.ch

The principal electronic transitions observed for this compound are:

n → π* (n-to-pi-star) transitions: These transitions involve the promotion of a non-bonding electron (n), located on the oxygen or nitrogen atoms, to an anti-bonding pi orbital (π) associated with the carbonyl group. uzh.ch Transitions of this type are typically of lower energy and occur at longer wavelengths. Molar absorptivities for n → π transitions are generally low, ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

π → π* (pi-to-pi-star) transitions: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the carbonyl group. uzh.ch These transitions require more energy than n → π* transitions and thus occur at shorter wavelengths. They are characterized by much higher molar absorptivities, typically between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

The tert-butyl group is a saturated alkyl group and does not absorb in the conventional UV-Vis range (200-800 nm); therefore, it does not contribute to the chromophoric properties of the molecule. The absorption spectrum is primarily defined by the electronic environment of the semicarbazide functional group.

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Associated Functional Group | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| n → π* | Carbonyl (C=O) | Longer Wavelength (near UV) | Low (10-100 L mol⁻¹ cm⁻¹) |

UV-Vis spectroscopy is a powerful and widely used method for monitoring the kinetics of chemical reactions in real-time. researchgate.net The technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. shu.ac.ukthermofisher.com By measuring the change in absorbance at a specific wavelength over time, the change in concentration of a reactant or product can be determined, allowing for the calculation of reaction rates and rate constants. spectroscopyonline.com

For this compound, this method can be applied to monitor reactions where either the semicarbazide itself is consumed or a new chromophoric product is formed. A classic example is the formation of a semicarbazone through the reaction of this compound with an aldehyde or ketone. The resulting semicarbazone product typically possesses an extended system of conjugation (C=N-NH-C=O), which absorbs light at a different, often longer, wavelength and with a different molar absorptivity than the reactants.

The kinetic analysis would involve these steps:

Wavelength Selection: Identifying an analytical wavelength where the product absorbs strongly, but the reactants show minimal absorbance, or vice versa.

Data Acquisition: Continuously measuring the absorbance at this wavelength as the reaction proceeds.

Data Analysis: Plotting absorbance versus time. This data can then be used to determine the reaction order and calculate the rate constant (k) for the process. thermofisher.com

Table 2: Hypothetical Kinetic Data for Semicarbazone Formation This table illustrates how absorbance data collected over time can be used to monitor the progress of a reaction.

| Time (seconds) | Absorbance at λ_max of Product | Calculated Product Concentration (mol/L) |

|---|---|---|

| 0 | 0.005 | 5.0 x 10⁻⁶ |

| 30 | 0.150 | 1.5 x 10⁻⁴ |

| 60 | 0.275 | 2.75 x 10⁻⁴ |

| 90 | 0.380 | 3.8 x 10⁻⁴ |

| 120 | 0.465 | 4.65 x 10⁻⁴ |

| 150 | 0.530 | 5.3 x 10⁻⁴ |

Other Spectroscopic Techniques for Advanced Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. nih.gov This method is highly sensitive and provides detailed information about the electronic structure and environment of the radical center.

While this compound is not a radical in its ground state, radical intermediates could potentially be generated during certain chemical reactions, such as oxidation processes. For instance, oxidation could lead to the formation of a nitrogen-centered radical. If such a radical intermediate were formed, EPR spectroscopy would be the definitive tool for its characterization. nih.gov

An EPR spectrum provides two key pieces of information:

g-value: This is analogous to the chemical shift in NMR and is determined by the electronic environment of the unpaired electron. It helps in identifying the type of radical (e.g., carbon-centered, nitrogen-centered).

Hyperfine Coupling: This refers to the splitting of the EPR signal due to the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H or ¹⁴N). The splitting pattern and coupling constants provide direct evidence for the atoms that are in close proximity to the radical center, thus offering a detailed map of the radical's molecular structure. nih.gov

Studying a radical derived from this compound with EPR could, therefore, confirm the location of the unpaired electron and provide insight into the reaction mechanism.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. whitman.edu

For this compound (C₅H₁₃N₃O), the molecular weight is 131.11 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, known as the molecular ion (M⁺·), would be expected at an m/z value of 131. uni-saarland.de The presence of this peak confirms the molecular weight of the compound.

Due to the high energy of the EI process, the molecular ion often undergoes fragmentation, breaking into smaller, more stable charged fragments. uni-saarland.de The analysis of these fragments provides structural clues. For this compound, the fragmentation pattern would be heavily influenced by the presence of the bulky and stable tert-butyl group and the weaker bonds within the semicarbazide chain.

Key predicted fragmentation pathways include:

Loss of a tert-butyl group: The C-N bond connecting the tert-butyl group to the semicarbazide core is prone to cleavage. This would result in the loss of a tert-butyl radical (·C(CH₃)₃) and the formation of a highly abundant fragment ion at m/z 74. An alternative is the formation of the very stable tert-butyl cation at m/z 57.

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group or nitrogen atoms is a common fragmentation route. miamioh.edu

Loss of small neutral molecules: Fragments corresponding to the loss of ammonia (B1221849) (NH₃), water (H₂O), or carbon monoxide (CO) may also be observed.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 131 | [C₅H₁₃N₃O]⁺· | (Molecular Ion) |

| 116 | [C₄H₁₀N₃O]⁺ | ·CH₃ |

| 74 | [CH₄N₃O]⁺ | ·C(CH₃)₃ |

Computational Scrutiny of this compound Remains Elusive

Despite the growing application of computational chemistry in elucidating molecular structures and reaction mechanisms, a thorough theoretical examination of the compound 4-tert-butylsemicarbazide appears to be absent from publicly accessible scientific literature. Extensive searches for dedicated studies on its molecular geometry, electronic structure, and reactivity using common computational methods have not yielded any specific research findings.

Computational chemistry offers a powerful lens for understanding the intricacies of chemical compounds. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely employed to predict optimized molecular structures, electronic properties, and spectroscopic signatures with a high degree of accuracy. Conformation search algorithms, including Monte Carlo methods, are invaluable for exploring the potential shapes a molecule can adopt and identifying the most stable arrangements.

Furthermore, computational simulations are instrumental in mapping out the intricate pathways of chemical reactions. By locating transition states and calculating the energy barriers associated with them, researchers can gain deep insights into reaction kinetics and mechanisms. This predictive power is crucial for designing new synthetic routes and understanding the behavior of molecules in various chemical environments.

However, in the case of 4-tert-butylsemicarbazide, it appears that the scientific community has yet to publish research applying these sophisticated computational tools. Consequently, detailed theoretical data on its optimized geometry, the nuances of its electronic structure, its conformational landscape, and its behavior in chemical reactions remains uncharacterized in the scientific domain. The absence of such studies means that a computational perspective on this particular molecule is not currently available.

Computational Chemistry and Theoretical Studies

Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and provide a deeper understanding of molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry can predict NMR parameters such as chemical shifts (which are related to isotropic shielding constants) and spin-spin coupling constants. These calculations are typically performed using quantum mechanical methods, most notably Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT for calculating NMR shielding constants with good accuracy. nih.gov

For a molecule like 4-T-butylsemicarbazide, DFT calculations would involve optimizing the molecular geometry to find its most stable conformation. Following this, the NMR shielding constants for each nucleus (¹H, ¹³C, ¹⁴N) would be computed. These theoretical shielding values can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| NH₂ | 4.5 - 5.5 |

| NH (adjacent to carbonyl) | 7.0 - 8.0 |

| NH (adjacent to t-butyl) | 6.0 - 7.0 |

| C(CH₃)₃ | 1.2 - 1.4 |

| ¹³C NMR | |

| C=O | 155 - 165 |

| C(CH₃)₃ | 50 - 60 |

| C(CH₃)₃ | 28 - 32 |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods, again primarily DFT, can be used to calculate the vibrational frequencies and their corresponding IR intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates, which define the force constants of the bonds.

The predicted vibrational spectrum provides a detailed picture of the molecule's vibrational modes, including stretching, bending, and torsional motions. By comparing the calculated spectrum with an experimental one, a precise assignment of the observed absorption bands can be made. For this compound, key vibrational modes would include the N-H stretches, the C=O stretch of the carbonyl group, and the various vibrations of the tert-butyl group. A study on a semicarbazone derivative of 3t-pentyl-2r,6c-diphenylpiperidin-4-one utilized DFT to analyze its vibrational spectrum.

A representative table of predicted vibrational frequencies and their assignments for this compound is provided below.

Interactive Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| N-H Stretch (NH₂) | 3400 - 3500 | Medium |

| N-H Stretch (NH) | 3200 - 3300 | Medium |

| C-H Stretch (t-butyl) | 2900 - 3000 | Strong |

| C=O Stretch | 1650 - 1680 | Strong |

| N-H Bend | 1580 - 1620 | Medium |

| C-N Stretch | 1200 - 1300 | Medium |

Molecular Dynamics and Statistical Thermodynamics

Molecular dynamics and statistical thermodynamics provide a framework for understanding the macroscopic properties of a substance based on the behavior of its constituent molecules.

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular motion and conformational changes. For a small organic molecule like this compound, MD simulations can be used to study its dynamics in different environments, such as in a solvent or in the solid state. bioinformaticsreview.comrsc.org

Langevin dynamics is a modification of MD that incorporates the effects of a solvent without explicitly modeling all the solvent molecules, making it computationally more efficient for studying the dynamics of a solute. The Metropolis Monte Carlo method is another simulation technique that can be used to explore the conformational space of a molecule and to calculate thermodynamic properties. A computational study of a semicarbazide (B1199961) derivative included molecular dynamics simulations to analyze its stability in water. researchgate.net

Statistical thermodynamics provides the theoretical basis for calculating macroscopic thermodynamic properties from the microscopic behavior of molecules. Using the results from quantum mechanical calculations (such as vibrational frequencies and rotational constants) and MD simulations, it is possible to compute properties like entropy, heat capacity, and Gibbs free energy.

For this compound, these calculations would provide valuable information about its stability and reactivity under different conditions. For instance, the Gibbs free energy of different conformers can be calculated to determine their relative populations at a given temperature. Thermophysical properties have been studied for semicarbazide hydrochloride in aqueous solutions. acs.orgnist.gov While specific thermodynamic data for this compound is not available, the table below presents a hypothetical set of calculated thermodynamic properties at standard conditions.

Interactive Table 3: Predicted Thermodynamic Properties of this compound at 298.15 K and 1 atm

| Property | Predicted Value |

| Standard Molar Entropy (S°) | 350 - 400 J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (Cp) | 180 - 220 J/(mol·K) |

| Standard Molar Enthalpy of Formation (ΔfH°) | -250 to -200 kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | -50 to 0 kJ/mol |

Molecular Modeling and Drug Design Principles

The semicarbazide and semicarbazone moieties are present in a variety of biologically active molecules, making them of interest in drug design and discovery. nih.gov Molecular modeling techniques are instrumental in understanding the interactions of these compounds with biological targets and in designing new therapeutic agents. alliedacademies.orgalliedacademies.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alliedacademies.org In the context of drug design, docking can be used to predict how a molecule like this compound might bind to the active site of an enzyme or a receptor. The results of docking studies can provide insights into the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Pharmacophore modeling is another important tool in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the pharmacophoric features of a series of active compounds, medicinal chemists can design new molecules with improved potency and selectivity. The semicarbazide group, with its hydrogen bond donors and acceptors, can be a key component of a pharmacophore.

Given the structural features of this compound, it could potentially be investigated as a building block for the synthesis of more complex molecules with therapeutic potential. For instance, it could be a precursor for the synthesis of semicarbazones that act as enzyme inhibitors or receptor antagonists. Molecular modeling would play a crucial role in guiding the design and optimization of such compounds.

Ligand-Receptor Interactions and Binding Affinity Prediction (e.g., Enzyme Active Sites)

The study of ligand-receptor interactions is fundamental to understanding the potential biological activity of a compound. Through computational docking simulations, researchers can predict how a molecule like this compound might bind to the active site of an enzyme or a receptor. These simulations model the three-dimensional structure of the target protein and fit the ligand into the binding pocket, calculating a "docking score" that estimates the binding affinity. This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

The prediction of binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can be further refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations. These methods provide a more accurate estimation of the binding free energy, which is crucial for ranking potential drug candidates. In the absence of specific studies on this compound, no data on its predicted interactions with any particular enzyme active sites can be presented.

In Silico Screening and Lead Compound Design

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a specific biological target to identify potential "hits." If this compound were part of such a library, it would be computationally docked against a target protein, and its binding potential would be evaluated. This virtual screening process is a time- and cost-effective alternative to high-throughput screening of physical compounds.

Furthermore, a molecule like this compound could serve as a scaffold or starting point for lead compound design. Based on its predicted binding mode from docking studies, medicinal chemists can propose modifications to its structure to enhance its binding affinity and selectivity for the target. For instance, functional groups could be added or modified to form additional favorable interactions with the receptor. This iterative process of computational design, followed by chemical synthesis and biological testing, is a cornerstone of modern drug discovery. Without initial computational data on this compound, its potential as a lead compound in such design efforts remains unexplored in the scientific literature.

Advanced Applications and Derivatization Studies

Derivatives in Organic Synthesis and Heterocyclic Chemistry

The unique structural features of 4-T-butylsemicarbazide, particularly its reactive nitrogen atoms, make it a valuable precursor in organic synthesis. It serves as a foundational molecule for constructing a wide array of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.

Precursors for Semicarbazones and Related Azomethine Compounds

A primary application of this compound is in the synthesis of semicarbazones. These compounds are formed through the condensation reaction between this compound and various aldehydes or ketones. This reaction is a reliable method for the characterization and purification of carbonyl compounds, as the resulting semicarbazones are often stable, crystalline solids. The formation of the azomethine (C=N) linkage is a key step in this synthesis.

The general structure of semicarbazones derived from this compound features the bulky tert-butyl group, which can influence the compound's physical and chemical properties, such as solubility and crystallinity. These semicarbazone derivatives are not merely for characterization; they also serve as intermediates in further synthetic transformations.

| Reactant 1 | Reactant 2 (Example Carbonyl Compound) | Resulting Semicarbazone Derivative |

| This compound | Benzaldehyde (B42025) | N-tert-butyl-2-benzylidenehydrazine-1-carboxamide |

| This compound | Acetone (B3395972) | N-tert-butyl-2-propan-2-ylidenehydrazine-1-carboxamide |

| This compound | Cyclohexanone | N-tert-butyl-2-cyclohexylidenehydrazine-1-carboxamide |

Building Blocks for Azapeptides, Hydantoins, and other Nitrogen-Containing Heterocycles (e.g., Triazoles, Triazines, Oxadiazoles)

The semicarbazide (B1199961) backbone of this compound is a key structural motif for the synthesis of various nitrogen-containing heterocycles. These heterocycles are of significant interest due to their prevalence in biologically active molecules and functional materials.

Azapeptides: Azapeptides are peptide analogs where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, forming a semicarbazide linkage. nih.govresearchgate.net This modification can enhance the peptide's resistance to enzymatic degradation and modulate its conformational properties. nih.gov The synthesis of azapeptides can involve the use of semicarbazide derivatives as building blocks to introduce the aza-amino acid residue into the peptide chain. biorxiv.org

Hydantoins: Hydantoins are five-membered heterocyclic compounds containing a dione-imidazolidine core. They are known for a wide range of biological activities. The Bucherer-Bergs reaction is a classic method for hydantoin (B18101) synthesis, which can utilize ketones or aldehydes, cyanide, and ammonium (B1175870) carbonate. thieme-connect.denih.gov While direct synthesis from this compound is not the primary route, its derivatives can be precursors to the urea (B33335) or semicarbazone intermediates required for certain hydantoin synthesis pathways. thieme-connect.de

Triazoles, Triazines, and Oxadiazoles: this compound derivatives can serve as precursors for various five- and six-membered nitrogen-containing heterocycles.

1,2,4-Triazoles: Cyclization of acylthiosemicarbazides, which can be derived from semicarbazides, is a common method for synthesizing 1,2,4-triazole-3-thiols. mdpi.com

1,3,4-Oxadiazoles: Dehydration and cyclization of 1,2-diacylhydrazines or oxidative cyclization of acylhydrazones are established routes to 1,3,4-oxadiazoles. Semicarbazide derivatives can be converted into the necessary precursors for these reactions. nih.govnih.gov

Triazines: While various methods exist for the synthesis of 1,3,5-triazines, the use of semicarbazide derivatives as direct precursors is less common but conceivable through multi-step reaction sequences involving the formation of amidine or guanidine-like intermediates.

Formation of Urazoles for Polymer Applications

Urazoles, or 1,2,4-triazolidine-3,5-diones, are heterocyclic compounds that can be synthesized from semicarbazide derivatives. researchgate.netdtic.mil The synthesis often involves the reaction of a 4-substituted semicarbazide with a phosgene (B1210022) equivalent or through the cyclization of an appropriate intermediate. researchgate.net The resulting urazole (B1197782) ring is a versatile component in polymer chemistry. Upon oxidation, urazoles form highly reactive 1,2,4-triazoline-3,5-diones (TADs), which are potent dienophiles and enophiles used in "click" chemistry and for the modification and cross-linking of polymers. researchgate.net

Exploration of Biological Activities of Derivatives

Derivatives of semicarbazides have been extensively investigated for their potential as therapeutic agents. The modification of the semicarbazide scaffold has led to the discovery of compounds with a range of biological activities, including those targeting parasitic infections.

Anti-Trypanosomal Agents (e.g., Nitrofuranic and Nitrothiophenic Semicarbazide Compounds)

Derivatives of semicarbazides, particularly those incorporating nitrofuran or nitrothiophene moieties, have shown significant promise as anti-trypanosomal agents. organic-chemistry.orgmalariaworld.orgnih.govresearchgate.net These compounds are being explored for the treatment of diseases caused by trypanosomatid parasites, such as Chagas disease and African trypanosomiasis.

| Compound Class | Target Organism (Example) | Proposed Mechanism of Action |

| Nitrofuranic Semicarbazones | Trypanosoma cruzi | Prodrug activation by parasitic nitroreductases, leading to oxidative stress. organic-chemistry.org |

| Nitrothiophenic Semicarbazones | Trypanosoma brucei | Similar to nitrofuranic derivatives, involving reductive activation. |

| Nitrofurantoin-Triazole Hybrids | Trypanosoma species | Inhibition of essential parasitic enzymes and disruption of cellular processes. malariaworld.orgbohrium.com |

Enzyme Inhibitors (e.g., Trypanothione (B104310) Reductase)

A key target for the development of anti-trypanosomal drugs is the enzyme trypanothione reductase (TR). mdpi.commdpi.com This enzyme is crucial for the parasite's defense against oxidative stress and is absent in humans, making it an attractive and specific target for drug design. mdpi.commdpi.com

Semicarbazone derivatives have been investigated as potential inhibitors of trypanothione reductase. nih.govsemanticscholar.org By binding to the active site of the enzyme, these inhibitors can disrupt the parasite's redox metabolism, leading to an accumulation of toxic reactive oxygen species and ultimately cell death. The design of effective TR inhibitors often involves creating molecules that mimic the natural substrate of the enzyme, trypanothione, or that bind to other critical sites on the enzyme. nih.govmdpi.com Computational and biological studies are employed to understand the binding modes of these inhibitors and to optimize their structure for improved potency and selectivity. semanticscholar.orgnih.gov

Development of Modified Tetracycline (B611298) Derivatives

The modification of tetracycline antibiotics is a critical area of research aimed at overcoming the challenge of growing antibiotic resistance. nih.govpitt.edu Scientists have developed numerous synthetic and semi-synthetic methods to create novel tetracycline analogs with enhanced efficacy against resistant bacterial strains. nih.gov These modifications often target various positions on the tetracycline scaffold to improve binding to the bacterial ribosome or to evade bacterial efflux pumps, the primary mechanisms of resistance. pitt.edu

While a direct role for 4-tert-butylsemicarbazide in the synthesis of modified tetracyclines is not found in the current body of scientific literature, the chemical reactivity of the semicarbazide functional group offers potential avenues for its incorporation. Semicarbazides are known to react with ketones and aldehydes to form semicarbazones. wikipedia.org Given that the tetracycline structure contains carbonyl groups, it is conceivable that 4-tert-butylsemicarbazide could be used to form tetracycline-semicarbazone derivatives. Such modifications could potentially alter the pharmacological properties of the antibiotic, although this remains a hypothetical application awaiting investigation.

The primary strategies for creating new tetracycline derivatives have focused on convergent synthetic routes, such as the Michael-Claisen condensation, to construct the core ring system with diverse functionalities. nih.gov This approach has enabled the synthesis of a wide array of analogs that would be inaccessible through traditional semi-synthetic methods. nih.gov

Table 1: Examples of Synthetic Approaches to Tetracycline Analogs

| Synthetic Strategy | Key Features | Reference |

| Convergent Michael-Claisen Condensation | Allows for the construction of the tetracycline C-ring from AB and D-ring precursors, enabling wide structural variability. | nih.gov |

| Diels-Alder Type Reactions | Involves the reaction of a chiral enone with a diene or a benzocyclobutenol to form the tetracycline ring system. | google.com |

| Semi-synthesis from Natural Products | Modifies existing tetracyclines produced by fermentation to create second and third-generation antibiotics. | illinois.edu |

Cholinesterase Inhibitor Design and Optimization (related carbamates)

Carbamates are a well-established class of compounds that function as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov The carbamate (B1207046) moiety is a crucial pharmacophore for this inhibitory activity. nih.gov

Semicarbazides can serve as precursors in the synthesis of carbamates. Although no specific cholinesterase inhibitors derived directly from 4-tert-butylsemicarbazide are documented, the synthesis of butyl carbamates has been described, and these have shown potent and selective inhibition of butyrylcholinesterase. The general synthetic route from a semicarbazide would involve its conversion to an isocyanate, which is then reacted with an alcohol to form the carbamate.

Research in this area focuses on designing carbamates with high potency and selectivity for either AChE or BChE, which may offer therapeutic advantages and reduced side effects. nih.gov For instance, selective BChE inhibitors are of growing interest as BChE levels increase in the later stages of Alzheimer's disease. nih.gov

Table 2: Research Findings on Carbamate-Based Cholinesterase Inhibitors

| Inhibitor Type | Key Findings | Reference |

| Heterostilbene Carbamates | Exhibit selective and remarkable butyrylcholinesterase inhibition. | nih.gov |

| O-Aromatic N,N-Disubstituted Carbamates | Showed weak to moderate inhibition of both AChE and BChE, with some derivatives demonstrating distinct selectivity for BChE. | nih.gov |

| Carbamates with Tetrahydroquinazoline Scaffolds | A set of pseudo-irreversible BChE inhibitors with high selectivity over AChE were synthesized. | epa.gov |

Material Science Applications of Semicarbazide Derivatives

The unique chemical properties of semicarbazide derivatives make them valuable building blocks in material science for creating functional polymers and materials.

Semicarbazide and its derivatives can be incorporated into polymer chains to impart specific functionalities. A notable application is their use as cross-linking agents for polymers that contain carbonyl groups. google.com The reaction between the semicarbazide and the carbonyl groups forms a stable cross-linked network, which can improve the mechanical properties and water resistance of materials like coatings and adhesives. google.com

Furthermore, recent research has explored the use of acylsemicarbazide (ASC) moieties in creating dynamic covalent networks. acs.org These materials exhibit reversible covalent bonds that can break and reform under specific conditions, such as heat, allowing the material to be malleable and re-processable. acs.org The ASC moiety can reversibly dissociate into an isocyanate and a hydrazide, providing a dynamic character to the polymer network. acs.org While this research did not specifically use 4-tert-butylsemicarbazide, the principles could be extended to derivatives with varying substituents.

Table 3: Applications of Semicarbazide Derivatives in Polymer Chemistry

| Application | Mechanism | Properties Imparted | Reference |

| Cross-linking Agent | Reaction of semicarbazide groups with carbonyl groups in a polymer. | Improved water resistance, stain resistance, and hardness. | google.com |

| Dynamic Covalent Networks | Reversible dissociation of acylsemicarbazide moieties into isocyanate and hydrazide. | Malleability, re-processability, high modulus. | acs.org |

The functionalization of surfaces with organic molecules is a key strategy for tailoring the properties of materials for specific applications. Semicarbazide derivatives have been successfully used to functionalize silicon surfaces. acs.org In one study, a semicarbazide-functionalized layer was covalently bonded to a Si(111) surface through the UV-mediated reaction of an alkene-terminated semicarbazide precursor with the hydrogen-terminated silicon surface. acs.org The resulting semicarbazide-functionalized surface was then used for the site-specific immobilization of peptides. acs.org

This method of surface functionalization opens up possibilities for creating biocompatible materials, sensors, and other advanced devices. The tert-butyl group in 4-tert-butylsemicarbazide could potentially influence the properties of such functionalized surfaces, for example, by providing increased steric hindrance or altering the surface hydrophobicity. However, specific studies on the use of 4-tert-butylsemicarbazide for surface functionalization have not been reported.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-T-butylsemicarbazide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves condensation of thiosemicarbazide with a carbonyl compound (e.g., 4-T-butylbenzaldehyde) in ethanol under reflux. Key parameters include stoichiometric ratios (1:1 molar ratio of reactants), solvent choice (ethanol for solubility and inertness), and temperature control (reflux at ~78°C for 6–8 hours). Yield optimization may require purification via recrystallization using ethanol/water mixtures. For analogous syntheses, spectroscopic validation (e.g., FTIR for thioamide bands) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- FTIR : Look for N–H stretches (~3200 cm⁻¹), C=S (thioamide I) at ~1250–1350 cm⁻¹, and C–N vibrations (~1500 cm⁻¹) .

- NMR : H NMR should show signals for the tert-butyl group (δ 1.2–1.4 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm for substituted benzene). C NMR will confirm the tert-butyl carbon (δ ~30–35 ppm) and thiourea carbonyl (δ ~175–180 ppm) .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns, critical for confirming tautomeric forms (thione vs. thiol) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis. Use personal protective equipment (gloves, goggles) due to potential irritancy (H315/H319 hazards). Avoid exposure to moisture or strong oxidizing agents. Safety protocols should align with lab-specific risk assessments and SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.